molecular formula C14H24N6O4 B2603335 2-(2-((4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol CAS No. 578718-75-9

2-(2-((4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol

Cat. No.: B2603335
CAS No.: 578718-75-9
M. Wt: 340.384
InChI Key: XCOFLNKGTLFVNF-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 4-position with an amino group, at the 5-position with a nitro group, and at the 6-position with an azepan-1-yl (7-membered cyclic secondary amine) group. The 2-position is linked to a 2-(2-aminoethoxy)ethanol side chain. azepan-1-yl) .

Properties

IUPAC Name

2-[2-[[4-amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O4/c15-12-11(20(22)23)13(19-6-3-1-2-4-7-19)18-14(17-12)16-5-9-24-10-8-21/h21H,1-10H2,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOFLNKGTLFVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319660
Record name 2-[2-[[4-amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648262
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

578718-75-9
Record name 2-[2-[[4-amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Nitro Group: Nitration of the pyrimidine ring is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Azepane Ring Formation: The azepane ring is introduced via a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the nitropyrimidine intermediate.

    Attachment of the Ethoxyethanol Moiety: The final step involves the reaction of the intermediate with 2-chloroethanol in the presence of a base to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxyethanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the amino group forms a nitroso compound.

Scientific Research Applications

2-(2-((4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-((4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Azepan-1-yl vs. However, its secondary amine nature may reduce hydrogen-bonding capacity relative to the primary amine in cyclohexylamino derivatives .
  • Aromatic Substituents (2-Methoxyanilino, 4-Ethoxyphenylamino): These groups introduce aromaticity and electron-donating effects (methoxy, ethoxy) that enhance solubility in polar solvents and facilitate interactions with aromatic residues in proteins .

Biological Activity

The compound 2-(2-((4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol is a derivative of pyrimidine and azepane, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown efficacy against various bacterial strains. The presence of the nitro group in the compound may enhance its activity by facilitating electron transfer processes during bacterial metabolism.

Anti-inflammatory Effects

A study on related pyrimidine derivatives demonstrated their ability to inhibit inflammatory cytokines such as IL-6 and IL-8 in vitro. The mechanism involves the modulation of signaling pathways associated with inflammation, suggesting that the compound may possess similar anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the azepane and pyrimidine rings significantly influence biological activity. For example:

ModificationEffect on Activity
Substitution of amino groupsEnhanced anti-inflammatory activity
Alteration of nitro groupIncreased antimicrobial potency

These findings underscore the importance of specific functional groups in determining the pharmacological profile of such compounds.

Case Studies

  • Case Study 1: Inhibition of Inflammatory Cytokines
    A series of pyrimidine derivatives were evaluated for their ability to inhibit IL-6 and IL-8 production in human bronchial epithelial (HBE) cells. The results indicated that compounds with similar amino substitutions showed a significant reduction in cytokine levels, suggesting potential therapeutic applications in respiratory diseases .
  • Case Study 2: Antimicrobial Assays
    In vitro assays conducted on various bacterial strains demonstrated that compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Pharmacokinetics and Toxicity

Preliminary studies suggest favorable pharmacokinetic profiles for compounds in this class, with low toxicity observed in preliminary animal models. The compound's solubility and stability are critical factors influencing its bioavailability and therapeutic efficacy.

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